molecular formula C16H15FN4OS B157092 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine CAS No. 1648-22-2

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine

Cat. No.: B157092
CAS No.: 1648-22-2
M. Wt: 330.4 g/mol
InChI Key: JCKYWWSILHKNKC-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine is a synthetic organic compound with the molecular formula C16H15FN4OS and a molecular weight of 330.4 g/mol This compound features a purine core substituted with a 2-fluorophenylmethylsulfanyl group and an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: The purine core undergoes a substitution reaction with 2-fluorophenylmethylsulfanyl chloride in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product is then subjected to cyclization with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysis: Using specific catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Bases: Potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Chlorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine
  • 6-[(2-Bromophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine
  • 6-[(2-Iodophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine

Uniqueness

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c17-12-5-2-1-4-11(12)8-23-16-14-15(18-9-19-16)21(10-20-14)13-6-3-7-22-13/h1-2,4-5,9-10,13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKYWWSILHKNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287529
Record name MLS002667465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648-22-2
Record name MLS002667465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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